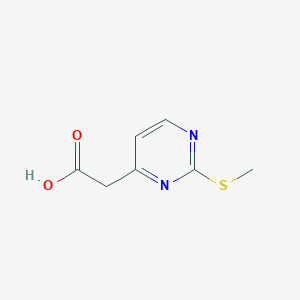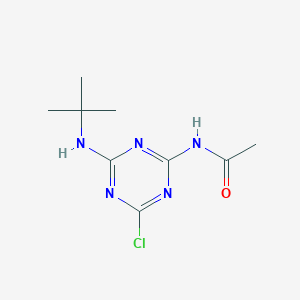
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a triazine ring substituted with a tert-butylamino group, a chlorine atom, and an acetamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide typically involves the reaction of 4-(tert-butylamino)-6-chloro-1,3,5-triazine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction mixture for a set duration to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of drug candidates, especially those containing hindered amine motifs.
Industrial Processes: The compound is employed in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and the triazine ring play crucial roles in the compound’s activity, influencing its binding affinity and selectivity towards target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(4-(tert-Butylamino)phenyl)acetamide: This compound shares the tert-butylamino and acetamide groups but differs in the aromatic ring structure.
N-(3-(tert-Butylamino)phenyl)acetamide: Similar to the previous compound but with a different position of the tert-butylamino group on the aromatic ring.
The uniqueness of this compound lies in its triazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
153233-52-4 |
|---|---|
Molecular Formula |
C9H14ClN5O |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H14ClN5O/c1-5(16)11-7-12-6(10)13-8(14-7)15-9(2,3)4/h1-4H3,(H2,11,12,13,14,15,16) |
InChI Key |
DYRSLXURNMQEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

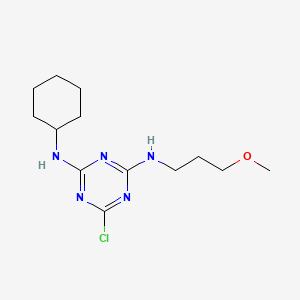
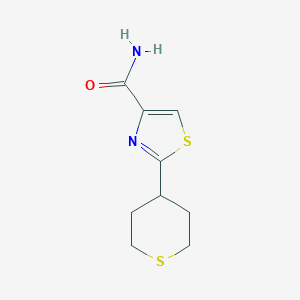
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
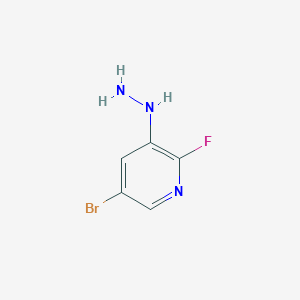

![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
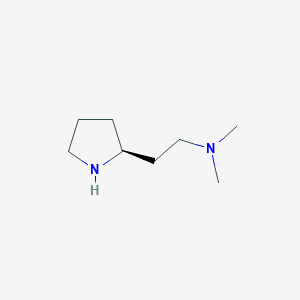
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
